Introduction: The Strategic Value of 1-Benzyl-4-iodo-1H-pyrazole
Introduction: The Strategic Value of 1-Benzyl-4-iodo-1H-pyrazole
An In-Depth Technical Guide to 1-Benzyl-4-iodo-1H-pyrazole: Synthesis, Reactivity, and Applications for Advanced Research
This guide provides an in-depth exploration of 1-benzyl-4-iodo-1H-pyrazole, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, and versatile reactivity, with a focus on its application in constructing complex molecular architectures. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, empowering researchers to leverage this compound's full potential.
1-Benzyl-4-iodo-1H-pyrazole (CAS No. 50877-42-4) is a strategically important intermediate in modern organic synthesis.[1] Its structure, featuring a stable pyrazole core, a protective benzyl group, and a reactive iodine atom at the C4 position, makes it an exceptionally versatile substrate for a variety of chemical transformations.[2] The pyrazole scaffold itself is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[3][4] The true synthetic power of this molecule, however, lies in the carbon-iodine bond. The high reactivity of this bond in palladium-catalyzed cross-coupling reactions allows for the direct and efficient formation of new carbon-carbon and carbon-nitrogen bonds, providing a gateway to novel classes of functionalized pyrazoles.[5][6]
This guide will illuminate the path from synthesis to application, focusing on the key palladium-catalyzed reactions that define its utility, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. Its applications span from the development of kinase inhibitors for treating necrosis-related diseases to the creation of novel agrochemicals.[2][7][8]
Core Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of 1-Benzyl-4-iodo-1H-pyrazole are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 50877-42-4 | [2] |
| Molecular Formula | C₁₀H₉IN₂ | [2] |
| Molecular Weight | 284.10 g/mol | [2] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 61 - 66 °C | [2] |
| Purity | ≥97% (typical) | |
| Solubility | Soluble in DMF, Ethyl Acetate, Dichloromethane | [9] |
| Storage | Store at 2 - 8 °C | [2] |
| SMILES | Ic1cnn(Cc2ccccc2)c1 | |
| InChI Key | PVEYRBGIYMWFPB-UHFFFAOYSA-N |
Safety and Handling
1-Benzyl-4-iodo-1H-pyrazole is classified as a hazardous substance and requires careful handling.
-
Hazard Classifications : Eye Damage (Category 1), Skin Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
-
Signal Word : Danger.
-
Hazard Statements : H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Measures : Always wear appropriate personal protective equipment (PPE), including a dust mask (type N95), chemical safety goggles, and impervious gloves. Handle in a well-ventilated fume hood. In case of skin contact, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.
Synthesis of 1-Benzyl-4-iodo-1H-pyrazole
The most common and efficient synthesis of 1-benzyl-4-iodo-1H-pyrazole involves the N-benzylation of 4-iodo-1H-pyrazole. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the pyrazole nitrogen, forming the corresponding anion which then acts as a nucleophile. N,N-Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the sodium cation and facilitates the Sₙ2 reaction with benzyl bromide.
Experimental Protocol: N-Benzylation
This protocol describes a standard lab-scale synthesis.[9]
Materials:
-
4-iodo-1H-pyrazole (1.00 eq.)
-
Sodium hydride (NaH), 60-70% dispersion in mineral oil (1.20 eq.)
-
Benzyl bromide (1.10 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Ice-water mixture
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 4-iodo-1H-pyrazole (17 g, 87.63 mmol) in anhydrous DMF (150 mL) in a 250 mL round bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Cool the solution to 0 °C using an ice bath.[9]
-
Carefully add sodium hydride (3.6 g of 70% dispersion, 105.00 mmol) in small portions. Causality : Adding NaH portion-wise at 0 °C safely controls the exothermic reaction and the evolution of hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (16.5 g, 96.49 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[9] Causality : Dropwise addition prevents a rapid, uncontrolled exothermic reaction.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.[9] Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it into an ice-water mixture (200 mL).[9] Causality : This step neutralizes any unreacted sodium hydride safely.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator.[9]
-
The resulting product, 1-benzyl-4-iodo-1H-pyrazole, is typically obtained as a yellow solid with a yield of around 80%.[9] Further purification can be achieved by recrystallization or column chromatography if necessary.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 1-benzyl-4-iodo-1H-pyrazole.
Chemical Reactivity: A Hub for Cross-Coupling Reactions
The synthetic utility of 1-benzyl-4-iodo-1H-pyrazole is dominated by its participation in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is highly susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle.[5] This reactivity allows for the construction of C-C and C-N bonds with a level of efficiency and functional group tolerance that is difficult to achieve with classical methods.[1][10]
Suzuki-Miyaura Coupling: Formation of C-C (Aryl) Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with a boronic acid or ester.[6] For 1-benzyl-4-iodo-1H-pyrazole, this reaction enables the direct attachment of various aryl or heteroaryl moieties at the C4 position, a key strategy for modulating the pharmacological properties of pyrazole-based drug candidates.[6][11]
Mechanism Insight : The reaction proceeds via a well-established catalytic cycle involving: (1) Oxidative addition of the iodopyrazole to Pd(0), (2) Transmetalation of the aryl group from the boronic acid to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid for transmetalation.[5][12]
General Protocol (Microwave-Assisted): [5]
-
In a microwave vial, combine 1-benzyl-4-iodo-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Cs₂CO₃ (2.5 equiv).[5]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., DME, dioxane, or DMF) and water.[5][12]
-
Seal the vial and purge with an inert gas.
-
Irradiate the mixture in a microwave reactor at 90-140 °C for 5-20 minutes.[5][6]
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Formation of C-C (Alkynyl) Bonds
The Sonogashira coupling is the premier method for synthesizing aryl-alkyne linkages, reacting an aryl halide with a terminal alkyne.[13] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI).[13] The resulting 4-alkynylpyrazoles are valuable precursors for more complex heterocyclic systems and have applications in materials science and medicinal chemistry.[1][14]
Mechanism Insight : The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodopyrazole is followed by transmetalation from a copper(I) acetylide intermediate.[13] The copper cycle facilitates the formation of this key copper acetylide from the terminal alkyne and base.[13]
General Protocol: [15]
-
To a flask containing 1-benzyl-4-iodo-1H-pyrazole (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1 mol%) and a copper co-catalyst (CuI, 1 mol%).[15]
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine, TEA), which often serves as both the base and part of the solvent system.[15]
-
Degas the mixture and stir under an inert atmosphere at temperatures ranging from room temperature to 80 °C until the reaction is complete.[15]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
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